Net Charge at Physiological pH Dictates PPCS Substrate Recognition vs. Pantothenate
At pH 7, (R)-4′-phosphopantothenate(2−) carries a net charge of −2 owing to deprotonation of both the carboxylate and the phosphate monoester, whereas (R)-pantothenate carries a net charge of −1 (only the carboxylate is deprotonated) [1]. The additional negative charge on the phosphate group is essential for ionic interactions with conserved arginine and asparagine residues in the PPCS/CoaBC active site, making pantothenate completely inert as a substrate for these enzymes [2].
| Evidence Dimension | Net molecular charge at pH 7.0 |
|---|---|
| Target Compound Data | Net charge = −2 |
| Comparator Or Baseline | (R)-pantothenate: net charge = −1 |
| Quantified Difference | Δ charge = −1 additional anionic site |
| Conditions | Aqueous solution, pH 7.0 |
Why This Matters
The charge difference means pantothenate cannot substitute for phosphopantothenate(2−) in any PPCS, CoaBC, or downstream CoA biosynthesis assay; procurement of the correct protonation state ensures the substrate is chemically competent for enzyme loading.
- [1] Pearson+. At pH 7, what is the net charge of both pantothenate and phosphopantothenate? Pearson+ Biochemistry. View Source
- [2] Rhea Database. Reaction: (R)-4'-phosphopantothenate + L-cysteine + CTP → N-[(R)-4'-phosphopantothenoyl]-L-cysteine + CMP + diphosphate. Phosphopantothenate binding residues: Asn59, Ala179, Ala180, Asp183, Arg55'. View Source
